Diethyl (4-iodobenzoyl)phosphonate
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Overview
Description
Diethyl (4-iodobenzoyl)phosphonate is an organophosphorus compound with the molecular formula C11H16IO3P It is a derivative of phosphonic acid and contains an iodine atom attached to a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-iodobenzoyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Another method involves the palladium-catalyzed cross-coupling of diethyl phosphite with aryl iodides. This reaction can be carried out using a palladium catalyst such as Pd(PPh3)4 and a base like potassium carbonate. The reaction is often performed under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-iodobenzoyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Phosphonic acid derivatives or phosphine derivatives.
Coupling Reactions: New compounds with carbon-phosphorus bonds, expanding the molecular diversity.
Scientific Research Applications
Diethyl (4-iodobenzoyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with unique properties, such as corrosion inhibitors.
Biological Research: The compound and its derivatives are studied for their biological activities, including their effects on enzymes and cellular processes.
Mechanism of Action
The mechanism of action of diethyl (4-iodobenzoyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also form covalent bonds with nucleophiles in biological systems, leading to the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-methylbenzoyl)phosphonate: Similar structure but with a methyl group instead of an iodine atom.
Diethyl (4-chlorobenzoyl)phosphonate: Contains a chlorine atom instead of iodine.
Diethyl (4-fluorobenzoyl)phosphonate: Contains a fluorine atom instead of iodine.
Uniqueness
Diethyl (4-iodobenzoyl)phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific reactions, such as halogen exchange and cross-coupling, making this compound valuable in synthetic chemistry .
Properties
IUPAC Name |
diethoxyphosphoryl-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IO4P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYWSHOXFRUBFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=C(C=C1)I)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IO4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646849 |
Source
|
Record name | Diethyl (4-iodobenzoyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156017-40-2 |
Source
|
Record name | Diethyl (4-iodobenzoyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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